Unveiling the Molecular Choreography: A Technical Guide to the Action of BMS-191011 on BK Channels
Unveiling the Molecular Choreography: A Technical Guide to the Action of BMS-191011 on BK Channels
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BK) channels. This document provides a detailed examination of the compound's effects on BK channel function, supported by quantitative data, experimental protocols, and novel visualizations of the underlying molecular pathways.
BMS-191011 has demonstrated significant potential in preclinical models of stroke and other neurological disorders, primarily through its ability to modulate neuronal excitability and vascular tone. This guide synthesizes the available scientific literature to present a cohesive picture of how this small molecule interacts with and activates BK channels, crucial regulators of cellular electrical activity.
Quantitative Analysis of BMS-191011's Potency and Efficacy
The potency of BMS-191011 in activating BK channels has been quantified across various experimental paradigms. The following tables summarize the key quantitative data, providing a clear comparison of its effects under different conditions.
| Parameter | Value | Species/Cell Line | Experimental Condition | Reference |
| EC50 | 3.2 µM | Not Specified | Inside-out patch-clamp | [1] |
| Effective Concentration | 20-40 µM | IGR39 and Panc-1 cells | In vitro cell-based assays | [2] |
| Effective Dose | 10-100 µg/kg | Rat | In vivo, intravenous injection | [2][3] |
Table 1: In Vitro and In Vivo Potency of BMS-191011.
| Effect | Observation | Experimental System | Reference |
| Single-Channel Conductance | No modification observed. | Inside-out patch-clamp | [1] |
| Channel Activation | Promotes a voltage-independent K+ conductance at negative voltages. | IGR39 and Panc-1 cells | [2] |
| Vascular Effects | Dilates retinal arterioles. | In vivo (rat) | [3] |
| Neuroprotection | Efficacious in rodent models of stroke. | In vivo (rodent) | [2] |
Table 2: Qualitative and Physiological Effects of BMS-191011 on BK Channel Activity.
The Core Mechanism: Allosteric Modulation of the Voltage Sensor
The primary mechanism of action of BMS-191011 is the allosteric modulation of the BK channel's voltage-sensing domain (VSD). By binding to a site distinct from the pore and the calcium-binding domain, BMS-191011 facilitates the conformational changes in the VSD that are required for channel opening. This results in a leftward shift of the conductance-voltage (G-V) relationship, meaning the channel is more likely to be open at more negative membrane potentials for a given intracellular calcium concentration. This potentiation of channel activity leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.
Experimental Protocols for Studying BMS-191011
The investigation of BMS-191011's effects on BK channels relies on a variety of sophisticated experimental techniques. The following provides a detailed methodology for a key experimental approach.
Electrophysiological Recording using Patch-Clamp
Objective: To measure the activity of BK channels in the presence and absence of BMS-191011 and to characterize its effects on channel gating properties.
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNA encoding the human BK channel α-subunit (hSlo1).
-
Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 110 K-aspartate, 30 KCl, 10 HEPES, 1 MgCl2, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM). pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
BMS-191011 Stock Solution: 10 mM in DMSO. Diluted to final concentrations in the external solution.
Patch-Clamp Procedure (Inside-Out Configuration):
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The pipette is retracted to excise a patch of membrane, with the intracellular face exposed to the bath solution (inside-out configuration).
-
The membrane patch is voltage-clamped at a holding potential of -80 mV.
-
Voltage steps are applied in increments (e.g., from -100 mV to +150 mV) to elicit channel opening and record ionic currents.
-
After recording baseline channel activity, the bath solution is perfused with a solution containing BMS-191011 at various concentrations.
-
The voltage-step protocol is repeated to record channel activity in the presence of the compound.
Data Analysis:
-
Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude as a function of the prepulse voltage.
-
The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V50) and the slope factor (k).
-
The shift in V50 in the presence of BMS-191011 is calculated to quantify its effect on channel voltage sensitivity.
Structure-Activity Relationship and Binding Site Insights
Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features of BMS-191011 required for its BK channel opening activity. The development of BMS-191011 was guided by combining structural elements from other known maxi-K channel openers.[4]
While a definitive high-resolution structure of BMS-191011 bound to the BK channel is not yet available, the SAR data suggest a specific binding pocket. Key interactions are likely to involve the oxadiazolone core, the trifluoromethylphenyl group, and the chloro-hydroxyphenyl moiety. These groups are thought to engage with residues within the transmembrane domains of the KCNMA1 subunit, in proximity to the voltage-sensing machinery. The poor aqueous solubility of BMS-191011 has been a challenge, leading to the development of more soluble prodrugs for clinical evaluation.[1]
This technical guide provides a foundational resource for understanding the molecular pharmacology of BMS-191011. Further research, including high-resolution structural studies and detailed kinetic analysis, will continue to refine our knowledge of how this and other BK channel openers exert their therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-191011, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl ]-1,3,4-oxadiazol-2(3H)-one, BMS-191011: opener of large-conductance Ca(2+)-activated potassium (maxi-K) channels, identification, solubility, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
